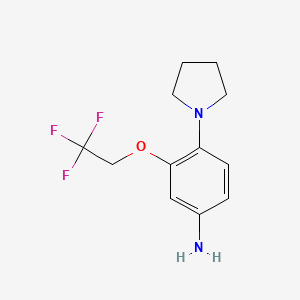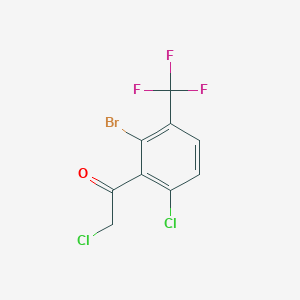![molecular formula C19H27BO5 B13724552 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester is an organic compound that features a cyclopropane ring, a phenoxymethyl group, and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Borylation Reaction: The synthesis of this compound typically involves a borylation reaction where a phenylboronic acid derivative reacts with a halogenated cyclopropanecarboxylic acid ethyl ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropanemethanol derivatives.
Substitution: Various substituted phenoxymethyl derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the preparation of boron-containing compounds.
Biology:
- Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine:
- Explored for its role in the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The phenoxymethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments.
類似化合物との比較
Phenylboronic acid pinacol ester: Similar in structure but lacks the cyclopropane ring and ester group.
Cyclopropanecarboxylic acid ethyl ester: Lacks the phenoxymethyl and dioxaborolane moieties.
Uniqueness:
- The presence of the dioxaborolane moiety imparts unique reactivity, particularly in forming reversible covalent bonds.
- The combination of the cyclopropane ring and phenoxymethyl group enhances the compound’s stability and biological activity.
This compound’s unique structural features and versatile reactivity make it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C19H27BO5 |
|---|---|
分子量 |
346.2 g/mol |
IUPAC名 |
ethyl 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H27BO5/c1-6-22-16(21)19(11-12-19)13-23-15-9-7-14(8-10-15)20-24-17(2,3)18(4,5)25-20/h7-10H,6,11-13H2,1-5H3 |
InChIキー |
YBUUGCKZYFEFJA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3(CC3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


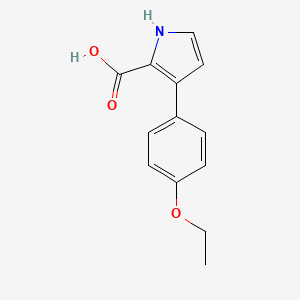
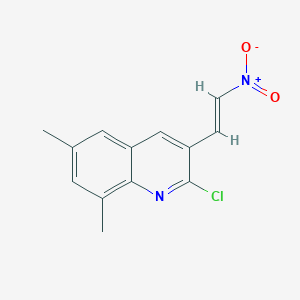
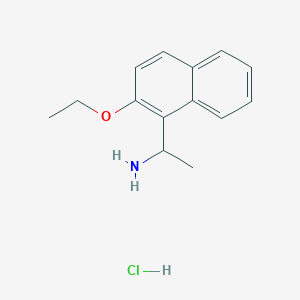
![4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B13724481.png)
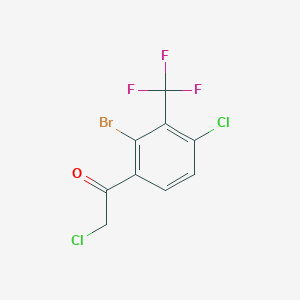
![N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13724496.png)
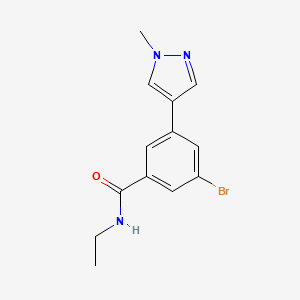


![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)
